An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopentan-1-one: Molecular Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to 2-(Pyridin-2-yl)cyclopentan-1-one: Molecular Structure, Properties, and Synthetic Strategies for Drug Discovery
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)cyclopentan-1-one, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes with detailed mechanistic insights, predicted spectroscopic characteristics, and its prospective applications for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
2-(Pyridin-2-yl)cyclopentan-1-one is a heterocyclic compound featuring a cyclopentanone ring substituted at the alpha position with a pyridine moiety. This unique structural combination makes it an intriguing scaffold for the synthesis of novel therapeutic agents. The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the cyclopentanone core provides a rigid, three-dimensional framework that can be further functionalized. The strategic importance of this molecule lies in its potential to access a diverse chemical space for the development of new drugs targeting a wide range of diseases.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(Pyridin-2-yl)cyclopentan-1-one consists of a five-membered carbocyclic ring containing a ketone functional group, with a pyridin-2-yl group attached to the carbon atom adjacent to the carbonyl.
Table 1: Physicochemical Properties of 2-(Pyridin-2-yl)cyclopentan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | Calculated |
| Molecular Weight | 161.20 g/mol | Calculated |
| Monoisotopic Mass | 161.08406 Da | Calculated |
| XlogP3 (Predicted) | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for 2-(Pyridin-2-yl)cyclopentan-1-one is not extensively documented, a highly plausible and efficient route is the conjugate Michael addition of a pyridyl nucleophile to an α,β-unsaturated cyclopentanone. A recently reported strategy for the synthesis of the analogous 2-(pyridin-2-yl)cyclohexan-1-ones from pyridine N-oxides and cyclohexanones further supports the feasibility of accessing such scaffolds[2].
A robust method for the conjugate addition of lithiated methyl pyridines to enones has been established, which can be adapted for the synthesis of the target molecule[3].
Experimental Protocol: Proposed Synthesis via Conjugate Addition
This protocol is adapted from established methods for the conjugate addition of lithiated picolines to cyclic enones[3].
Materials:
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2-Bromopyridine
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n-Butyllithium (n-BuLi) in hexanes
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Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
2-Cyclopenten-1-one
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of 2-Lithiopyridine: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. Add 2-bromopyridine (1.0 eq) via syringe. Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at -78 °C.
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Formation of the Cuprate Reagent: In a separate flame-dried flask under argon, prepare a slurry of CuBr·SMe₂ (1.1 eq) in anhydrous THF. Cool the slurry to -40 °C. Transfer the freshly prepared 2-lithiopyridine solution to the CuBr·SMe₂ slurry via cannula. Stir the resulting mixture for 1 hour at -40 °C to form the Gilman cuprate.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. In a separate flask, dissolve 2-cyclopenten-1-one (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly add the 2-cyclopenten-1-one solution to the cuprate reagent via syringe. Stir the reaction mixture at -78 °C for 2-3 hours.
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Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(Pyridin-2-yl)cyclopentan-1-one.
Causality in Experimental Choices:
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Inert Atmosphere: The use of an argon atmosphere and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water and oxygen.
-
Low Temperatures: The reactions are conducted at low temperatures (-78 °C to -40 °C) to prevent side reactions and decomposition of the organometallic intermediates.
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Cuprate Formation: The conversion of the organolithium reagent to a Gilman cuprate moderates its reactivity, favoring the 1,4-conjugate (Michael) addition over a 1,2-addition to the carbonyl group of the enone[3].
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Pyridin-2-yl)cyclopentan-1-one.
Predicted Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data for 2-(Pyridin-2-yl)cyclopentan-1-one
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Pyridine-H (4 protons) | δ 7.0-8.6 ppm | Aromatic protons of the pyridine ring, with the proton ortho to the nitrogen being the most downfield. |
| α-H (methine) | δ 3.5-4.0 ppm | Methine proton adjacent to both the carbonyl and the pyridine ring, expected to be significantly deshielded. | |
| Cyclopentanone-H (6 protons) | δ 1.8-2.5 ppm | Methylene protons of the cyclopentanone ring, appearing as complex multiplets. | |
| ¹³C NMR | Carbonyl (C=O) | δ 210-220 ppm | Characteristic chemical shift for a five-membered ring ketone. |
| Pyridine-C (5 carbons) | δ 120-160 ppm | Aromatic carbons of the pyridine ring. | |
| α-C (methine) | δ 50-60 ppm | Methine carbon attached to the pyridine ring. | |
| Cyclopentanone-C (4 carbons) | δ 20-40 ppm | Methylene carbons of the cyclopentanone ring. | |
| IR Spectroscopy | C=O stretch | ~1745 cm⁻¹ | Strong, sharp absorption characteristic of a cyclopentanone carbonyl. The saturated five-membered ring increases the frequency compared to acyclic or six-membered ring ketones[4]. |
| C=N, C=C stretches | 1400-1600 cm⁻¹ | Aromatic ring vibrations of the pyridine moiety. | |
| C-H stretches | 2850-3100 cm⁻¹ | Aliphatic (cyclopentanone) and aromatic (pyridine) C-H stretching vibrations. |
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 2-(Pyridin-2-yl)cyclopentan-1-one is dictated by the interplay between the ketone and pyridine functionalities.
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Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and Wittig olefination to form exocyclic double bonds.
-
α-Carbon Reactivity: The protons on the α-carbons (positions 2 and 5) are acidic and can be removed by a suitable base to form an enolate. This allows for further alkylation, acylation, or condensation reactions at these positions.
-
Pyridine Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal centers, which can be useful in catalysis[2]. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
This dual reactivity makes 2-(Pyridin-2-yl)cyclopentan-1-one a valuable intermediate for the synthesis of more complex, polycyclic, and stereochemically rich molecules.
Applications in Research and Drug Discovery
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a variety of biological targets[5][6].
Potential Therapeutic Areas:
-
Oncology: Pyridine and pyridinone derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.
-
Neuroscience: The structural motifs present in 2-(Pyridin-2-yl)cyclopentan-1-one are found in compounds being explored for the treatment of neurodegenerative diseases.
-
Infectious Diseases: The pyridine nucleus is a common feature in many antibacterial and antiviral agents.
The cyclopentanone ring provides a rigid scaffold that can be used to orient the pyridine moiety and other substituents in a defined three-dimensional space, which is crucial for optimizing interactions with a biological target. Therefore, 2-(Pyridin-2-yl)cyclopentan-1-one represents a promising starting point for fragment-based drug design and the development of novel chemical entities.
Logical Framework for Application
Caption: Drug discovery workflow starting from the title compound.
Conclusion
2-(Pyridin-2-yl)cyclopentan-1-one is a molecule of significant interest for synthetic and medicinal chemists. Its straightforward, plausible synthesis, combined with the versatile reactivity of its constituent functional groups, makes it an attractive building block for the creation of diverse and complex molecular architectures. The established importance of the pyridine scaffold in drug discovery underscores the potential of this compound as a valuable starting point for the development of new therapeutic agents. Further experimental investigation into its synthesis, characterization, and derivatization is warranted to fully explore its utility in advancing pharmaceutical research.
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